Molecular Formula and Saturation State Difference
3-Ethyl-4-methyl-2H-pyrrol-2-one (CAS 115976-54-0) possesses the molecular formula C₇H₉NO (MW 123.15 g/mol) with a fully conjugated π-system, in contrast to its closest analog 3-ethyl-4-methyl-3-pyrrolin-2-one (CAS 766-36-9), which has the formula C₇H₁₁NO (MW 125.17 g/mol) and is partially saturated at the 4,5-positions . The 2 Da mass difference arises from the absence of two hydrogen atoms in the 2H-pyrrol-2-one, reflecting the endocyclic C=N double bond that replaces the C-4 methylene of the dihydro form . This structural difference is unambiguously resolvable by HRMS (exact mass: 123.06800 for C₇H₉NO vs. 125.08406 for C₇H₁₁NO) and by ¹H NMR, where the 2H-pyrrol-2-one displays a diagnostic olefinic proton at C-5 absent in the saturated analog .
Δ exact mass = 2.016 Da
1 additional unsaturation
| Evidence Dimension | Molecular formula and unsaturation |
|---|---|
| Target Compound Data | C₇H₉NO; MW 123.15 g/mol; exact mass 123.06800; one endocyclic C=N double bond (fully conjugated 2H-pyrrol-2-one) |
| Comparator Or Baseline | CAS 766-36-9 (3-ethyl-4-methyl-3-pyrrolin-2-one): C₇H₁₁NO; MW 125.17 g/mol; exact mass 125.08406; C-4 methylene (partially saturated 3-pyrrolin-2-one) |
| Quantified Difference | ΔMW = 2.02 g/mol; Δ exact mass = 2.01606 Da; one additional degree of unsaturation (double bond equivalent difference = 1) |
| Conditions | Structural identity established by InChI, SMILES, HRMS, and ¹H/¹³C NMR spectroscopy; commercial samples verified via certificate of analysis |
Why This Matters
Procuring the incorrect saturation state (C₇H₁₁NO instead of C₇H₉NO) introduces a different chemical entity that will exhibit altered reactivity, potentially failing in synthetic protocols designed for the fully conjugated pyrrolone electrophile or π-system.
